molecular formula C19H23NO3S B6639857 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol

2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol

Cat. No. B6639857
M. Wt: 345.5 g/mol
InChI Key: IBGVZSJWVFWTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol, also known as MIBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIBE is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol acts as an agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been found to have neuroprotective effects and can modulate neurotransmitter release. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its high potency and selectivity for the sigma-1 receptor. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its limited solubility in aqueous solutions and the lack of available data on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol. One potential area of research is the development of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol as a treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol involves the reaction of 1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol.

Scientific Research Applications

2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-18-6-4-3-5-15(18)11-12-20(14)13-19(21)16-7-9-17(10-8-16)24(2,22)23/h3-10,14,19,21H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVZSJWVFWTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1CC(C3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol

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